8,12-iso-iPF2|A-VI-d11
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Overview
Description
8,12-iso-iPF2|A-VI-d11 is a deuterium-labeled analog of 8,12-iso-iPF2|A-VI, which is an isoprostane. Isoprostanes are a class of compounds formed by the free radical-induced peroxidation of arachidonic acid, a polyunsaturated fatty acid. These compounds are used as biomarkers for oxidative stress, which is a condition characterized by excessive free radicals in the body that can damage cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-iso-iPF2|A-VI-d11 involves the incorporation of deuterium atoms into the parent compound 8,12-iso-iPF2|A-VI. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to handle the reactions under controlled conditions. The process is optimized for yield and purity to meet the demands of scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
8,12-iso-iPF2|A-VI-d11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized isoprostanes, while reduction can lead to the formation of reduced isoprostanes .
Scientific Research Applications
8,12-iso-iPF2|A-VI-d11 is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:
Chemistry: Used in studies to understand the mechanisms of lipid peroxidation and the formation of isoprostanes.
Biology: Used to study the effects of oxidative stress on biological systems, including cells and tissues.
Medicine: Used as a biomarker to assess oxidative stress levels in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
Mechanism of Action
The mechanism of action of 8,12-iso-iPF2|A-VI-d11 involves its formation through the free radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species that can damage cellular components, leading to oxidative stress. The compound acts as a biomarker by indicating the presence and extent of oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8,12-iso-iPF2|A-VI-d11 include other isoprostanes such as:
- 8,12-iso-iPF2|A-VI
- 8,12-iso-iPF2|A-VI-d4
- 8,12-iso-iPF2|A-VI-d8
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool for mass spectrometry-based quantitation. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise measurement of oxidative stress levels in biological samples .
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
RZCPXIZGLPAGEV-JVUJZTPFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
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